Icariside II, a flavonoid derived from Epimedii Herba, exerts its NF-κB inhibitory effects through several interconnected molecular mechanisms, as validated in various disease models. The summarized core mechanisms and supporting evidence are listed in the table below.
Table 1: Core Mechanisms of NF-κB Pathway Inhibition by Icariside II
| Mechanism of Action | Observed Effect | Experimental Model / Context | Key Citations |
|---|---|---|---|
| Upregulation of TNIP2 | Increases TNIP2 expression, leading to inhibition of NF-κB pathway activation. | Chondrocyte inflammatory injury (Osteoarthritis) | [1] |
| Inhibition of Pro-inflammatory Mediators | Suppresses lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Macrophages; Anti-inflammatory and anti-diabetic studies | [1] [2] |
| Modulation of upstream kinases (AKT, MAPK) | Inhibits phosphorylation in the PI3K/AKT and MAPK/ERK pathways, which can influence NF-κB activity. | Various human cancer cell lines (e.g., osteosarcoma, epidermoid carcinoma) | [3] |
| Induction of Oxidative Stress Response | Activates the KEAP1/NRF2/GPX4 signaling axis, reducing oxidative stress which is linked to NF-κB inflammation. | Parkinson's disease cell model | [1] |
To validate the NF-κB inhibitory effects, researchers typically employ a combination of molecular techniques. Below are detailed methodologies for key experiments cited in this guide.
This protocol is adapted from studies investigating the anti-inflammatory effects of Icariside II [1] [2].
1. Cell Culture and Treatment
2. Analysis of NF-κB Pathway Inhibition
3. Downstream Gene Expression Analysis
This protocol is based on research into the anti-cancer properties of Icariside II [3].
1. Cell Viability and Proliferation Assay
2. Analysis of Apoptosis and Signaling Pathways
The following diagram illustrates the canonical NF-κB signaling pathway and the points where current research indicates Icariside II exerts its inhibitory effects.
This diagram synthesizes findings from multiple studies, showing that Icariside II upregulates TNIP2, which acts as a negative regulator of the NF-κB pathway, likely by interfering with the IKK complex [1]. It also directly suppresses the expression of NF-κB target genes [2].
Icariside II is a multifaceted natural compound that inhibits the NF-κB pathway through direct and indirect mechanisms, primarily via the upregulation of the negative regulator TNIP2. Its broad activity across inflammatory and oncological contexts highlights its significant therapeutic potential.
Future research should focus on:
The table below summarizes the key data available for Icariside F2's bioactivities:
| Bioactivity | Reported Value | Experimental Context / Notes |
|---|---|---|
| α-Glucosidase Inhibitory Activity | 4.60 ± 1.74% to 11.97 ± 3.30% [1] [2] [3] | Described as "modest" inhibition. The specific concentration at which this range was observed is not provided in the available sources. |
| NF-κB Inhibitory Activity | IC₅₀ = 16.25 ± 2.19 µM [1] [2] [4] | Indicates potent anti-inflammatory potential via NF-κB pathway inhibition. |
While the specific protocol used for this compound is not detailed in the search results, the in vitro α-glucosidase inhibitory assay is a standard method in natural product research [5] [6]. The following workflow and description outline the general procedure that can be adapted for testing this compound.
Diagram of the general workflow for conducting a typical *in vitro α-glucosidase inhibitory assay.*
A typical experimental workflow involves the following key steps [5] [6]:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100, where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance in the presence of the test compound.
The table below consolidates the key quantitative data available for Icariside F2.
| Property | Detail |
|---|---|
| CAS Number | 115009-57-9 [1] |
| Molecular Formula | C₁₈H₂₆O₁₀ [1] [2] |
| Molecular Weight | 402.39 g/mol [1] |
| Biological Activity | Potent NF-κB inhibitor [1] |
| IC₅₀ for NF-κB | 16.25 μM [1] |
| Source Plant | Leaves of Eucommia ulmoides Oliver [1] |
The primary documented biological activity of this compound is its potent inhibition of the NF-κB signaling pathway [1]. NF-κB is a protein complex that controls transcription of DNA and is a key mediator of inflammatory responses. Its dysregulation is implicated in many diseases. The following diagram illustrates the core mechanism of action based on the available data.
The search revealed extensive research on a similarly named compound, Icariside II, which is distinct from this compound. Highlighting these differences is crucial to avoid confusion and illustrates the broader research context of Icari-side compounds. Icariside II is primarily sourced from plants of the Epimedium genus (also known as Horny Goat Weed) [3] [4] [5].
The table below summarizes its key aspects for comparison.
| Aspect | Detail for Icariside II |
|---|---|
| Source Plant | Epimedium species (e.g., E. sagittatum) [5] [6] |
| Production Method | Enzymatic hydrolysis of the more abundant precursor Icariin [4] [6]. |
| Key Activities | Sensitizes Osteosarcoma to Doxorubicin chemotherapy via the lincROR/Wnt/β-catenin axis [3]. Ameliorates Pulmonary Fibrosis by modulating E-cadherin and oxidative stress [5]. | | Research Status | Multiple detailed mechanistic studies and in vivo models available [3] [5]. |
The following table summarizes the key areas of research for Icariside II (ICS II), a flavonoid derived from Herba Epimedii.
| Disease Area | Key Findings / Proposed Mechanism | Relevant Models / Methods | Citation |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) with COVID-19 | Network pharmacology & molecular docking suggest ICS II may target F2, SELE, MMP1, MMP2, AGTR1, AGTR2; potentially regulates IL-17, TNF, and HIF-1 signaling pathways [1]. | Network analysis, molecular docking, survival analysis of TCGA data [1]. | [1] |
| Parkinson's Disease | Suppresses ferroptosis (iron-dependent cell death) and oxidative stress by activating the Keap1/Nrf2/GPX4 signaling pathway; binds directly to Keap1 [2]. | MPP+-induced SK-N-SH human neuroblastoma cell model; MTT, flow cytometry, Western blot, molecular docking [2]. | [2] |
| Type 2 Diabetes | Attenuates hyperglycemia and insulin resistance by targeting PPARα/γ and modulating the ROS/NF-κB/IRS1 pathway [3]. | In vivo: db/db mice; In vitro: PA-treated HepG2 & MIN6 cells; CRISPR-Cas9 knockout validation [3]. | [3] |
| Erectile Dysfunction | Promotes the differentiation of Adipose-derived Stem Cells (ADSCs) into Schwann cells via the miR-34a/STAT3 pathway, aiding nerve repair after injury [4]. | Rat ADSC culture, Bilateral Cavernous Nerve Injury (BCNI) rat model, CCK-8 assay, qRT-PCR, Western blot [4]. | [4] |
| Osteoporosis | Protects against bone marrow adipose tissue expansion in estrogen-deficient mice by downregulating S100A16, inhibiting adipogenesis [5]. | Ovariectomy (OVX) mouse model, bone marrow mesenchymal stem cell (BMSC) models [5]. | [5] |
| Drug Delivery & Oncology | Co-delivered with Doxorubicin in self-assembled, carrier-free nanofibers to overcome poor solubility, showing synergistic anti-lung cancer effects [6]. | Synthesis of nanofibers, characterization, in vitro A549 cell studies, in vivo A549 xenograft mouse model [6]. | [6] |
To facilitate your research, here are the detailed methodologies from two key mechanistic studies.
1. Protocol for Investigating Anti-Parkinsonian Effects (In Vitro) [2]
2. Protocol for Investigating Effects on Stem Cell Differentiation (In Vitro & In Vivo) [4]
The research highlights several key mechanisms of action for Icariside II. The diagram below illustrates the pathway involved in its anti-Parkinsonian effects.
Icariside II inhibits Keap1, activating the Nrf2/GPX4 pathway to suppress oxidative stress and ferroptosis.
Given that "Icariside F2" does not appear to be a recognized compound in the current literature, I suggest the following paths forward:
The table below outlines the fundamental chemical information for Icariside F2 [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 115009-57-9 [1] [2] [3] |
| Molecular Formula | C₁₈H₂₆O₁₀ [1] [2] [3] |
| Molecular Weight | 402.39 g/mol [1] [2] [3] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol [1] |
| Classification | Aromatic glycoside [1] |
| Natural Sources | Holmskioldia sanguinea, Pyrus communis (Pear), Eucommia ulmoides Oliver [1] [2] |
The primary known pharmacological activity of this compound is its potent anti-inflammatory effect through a specific mechanism [1] [2].
| Activity | Mechanism / Key Findings | Experimental Model | Quantitative Data (IC₅₀/EC₅₀) |
|---|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB activation, attenuating pro-inflammatory cytokines (TNF-α, IL-6) [1]. | In vitro assays [1]. | NF-κB Inhibition IC₅₀ = 16.25 μM [1] [2] |
| Cytotoxicity | Minimal cytotoxicity at concentrations up to 10 μM, suggesting a favorable therapeutic index [1]. | In vitro MTT assay [1]. | Not specified beyond 10 μM safety threshold [1]. |
This NF-κB inhibition mechanism can be visualized as follows:
Diagram 1: Proposed mechanism of this compound inhibiting NF-κB pathway to exert anti-inflammatory effects.
For researchers looking to replicate or build upon existing findings, here are summaries of the core methodologies used in the studies.
While the exact protocol from the search results is not provided, activity was determined via standardized in vitro cell-based reporter assays [1]. The general workflow involves:
The cytotoxicity of this compound was evaluated using the standard MTT assay [1].
Current research on this compound is limited and highlights several areas for future investigation [1]:
This compound is a natural glycoside with a clearly defined chemical structure and a promising in vitro profile as a potent and relatively non-cytotoxic NF-κB inhibitor. However, its pharmacological characterization remains in early stages.
This compound (CAS 115009-57-9) is a natural phenol with a molecular formula of C18H26O10 and a molecular weight of 402.39 g/mol [1] [2] [3]. Its physical form is described as an oil [1].
This compound is readily soluble in various organic solvents but has poor water solubility, a common challenge for many natural active compounds [4] [3].
Table 1: Solubility of this compound in Different Solvents [1] [3]
| Solvent Category | Examples |
|---|---|
| Suitable Solvents | DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Aqueous Solubility | Poor (specific quantitative data not available) |
This compound exhibits promising biological activities, primarily as an inhibitor of NF-κB, a key protein complex in inflammation and cancer signaling.
Proper storage is critical for maintaining the stability of this compound.
Table 2: Storage Conditions and Stability [1] [2] [3]
| Form | Recommended Temperature | Container | Stability |
|---|---|---|---|
| Powder | -20°C (desiccated) | Tightly sealed vial | Up to 24 months |
| Solution (e.g., in DMSO) | -20°C | Tightly sealed vial | Up to 2 weeks (recommended for stock solutions) |
Safety and Handling Notes:
This protocol outlines the procedure for reconstituting this compound powder to create a stable stock solution.
Procedure:
This workflow describes the key steps for evaluating the solubility and NF-κB inhibitory activity of this compound, which is crucial for its development as a therapeutic agent.
Procedure:
This compound is a biologically active natural compound with specific handling and solubility requirements. Adherence to the storage and solution preparation protocols is essential for experimental reproducibility. Future work should focus on quantitatively characterizing its solubility profile and developing robust formulations to enable further pharmacological studies.
Icariside II (also known as Baohuoside I) is a naturally occurring flavonol glycoside that has emerged as a promising anticancer lead compound with multi-target mechanisms of action. As one of the major active components of Traditional Chinese Medicine Herba Epimedii (Yin Yanghuo), Icariside II possesses diverse pharmacological properties including anti-inflammatory, anti-osteoporosis, anti-oxidant, anti-aging, and significant anticancer activities [1]. Unlike synthetic drugs that typically target single pathways, Icariside II exhibits the ability to simultaneously modulate multiple signaling pathways frequently dysregulated in cancers, making it a valuable candidate for overcoming the limitations of current targeted therapies that often face secondary drug resistance [1].
The structural characteristics of Icariside II (chemical formula: C27H30O10, molecular weight: 514.57 g/mol) contribute to its diverse bioactivities. It represents the main pharmacological metabolite of Icariin in vivo and can be obtained from Icariin under enzymatic hydrolysis conditions [2]. Recent evidence indicates that Icariside II provides a novel therapeutic opportunity for cancer treatment by inducing apoptosis, activating ferroptosis, arresting cell cycle progression, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis [1] [2]. This application note provides comprehensive experimental protocols and technical considerations for optimizing research on Icariside II, with particular emphasis on its molecular targets, mechanism of action, and analytical methods.
Icariside II has demonstrated broad-spectrum activity against various human cancer cell lines by targeting multiple signaling pathways that are frequently deregulated in malignancies. The compound's ability to simultaneously modulate STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, and β-Catenin pathways represents a significant advantage over single-target agents, potentially reducing the likelihood of resistance development [1]. This multi-target approach is particularly valuable in cancer therapy, where pathway redundancy and compensation often limit the efficacy of monotargeted treatments.
Table 1: Molecular Targets of Icariside II in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Concentration Range | Key Molecular Targets | References |
|---|---|---|---|---|
| Lung Cancer | A549 | 6.25-25 µM | Bax/bcl-2↑, ΔΨm↓, Cleaved Caspase 3/9↑, Cleaved PARP↑, ROS↑, p-p38↑, p-JNK↑ | [1] |
| Osteosarcoma | HOS, MG-63, Saos-2 | 0.1-30 µM | HIF-1α↓, VEGF↓, uPAR↓, MMP2↓, p-EGFR↓, p-PI3K↓, p-AKT↓, p-mTOR↓, p-MEK↓, p-ERK↓ | [1] |
| Prostate Cancer | PC-3 | 10-40 µM | COX-2↓, PGE2↓, VEGF↓, iNOS↓, Cleaved Caspase-3↑, Cleaved PARP↑ | [1] |
| Multiple Myeloma | U266 | 25-100 µM | p-STAT3↓, p-JAK2↓, p-Src↓, PTEN↑, SHP-1↑, Bcl-2↓, Bcl-xL↓, Cyclin D1↓, COX-2↓ | [1] |
| Melanoma | A375, B16, SK-MEL | 5-100 µM | p-STAT3↓, p-ERK↓, Survivin↓, CDK2↓, Cyclin B1↓, ROS↑, p-p53↑, p21↑, Cleaved Caspase-3↑ | [1] |
| Breast Cancer | MCF-7 | 25-75 µM | Cleaved Caspase-9,8,7,3↑, Cleaved PARP↑, Bax↑, Bcl-xL↑, Fas↑, FasL↓, Cytochrome C↑ | [1] |
| Acute Myeloid Leukemia | U937, HL-60 | 25-100 µM | p-STAT3↓, p-JAK2↓, p-Src↓, Bcl-2↓, bcl-xL↓, Survivin↓, COX-2↓, Cleaved Caspase-3↑ | [1] |
The antiproliferative efficacy of Icariside II stems from its ability to concurrently engage multiple cell death and survival pathways. Research indicates that Icariside II induces apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased cleavage of caspase-3/8/9/7/PARP and modulation of Bcl-2 family proteins [2]. Beyond apoptosis, recent studies have revealed that Icariside II can also suppress ferroptosis through the Keap1/Nrf2/GPX4 signaling axis, demonstrating its versatility in targeting alternative cell death mechanisms [3]. This pathway is particularly relevant for neurodegenerative diseases and certain cancer types where ferroptosis plays a pathogenic role.
The STAT3 signaling pathway represents one of the most consistently targeted mechanisms by Icariside II across multiple cancer types. Icariside II effectively inhibits phosphorylation of STAT3 at tyrosine 705 residue, thereby preventing its dimerization, nuclear translocation, and DNA binding activity [1]. This inhibition subsequently downregulates expression of various STAT3 target genes involved in cell proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis (VEGF). Additionally, Icariside II modulates the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and metabolism, further contributing to its antiproliferative effects [1] [2].
Purpose: To evaluate the pro-apoptotic effects of Icariside II through assessment of mitochondrial membrane potential, caspase activation, and apoptosis-related protein expression.
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To investigate the effect of Icariside II on key signaling pathways (STAT3, PI3K/AKT, MAPK/ERK) involved in cancer progression.
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To evaluate the impact of Icariside II on ferroptosis pathways, particularly relevant for neurodegenerative diseases and certain cancer models.
Materials and Reagents:
Procedure:
Technical Notes:
Icariside II presents solubility challenges that require careful consideration in experimental design. The compound exhibits poor aqueous solubility, which can limit its bioavailability and consistent performance in assays [2]. To address this limitation, researchers should employ strategic solubilization approaches:
Advanced analytical techniques are essential for qualitative and quantitative analysis of Icariside II and its metabolites. The following approaches are recommended based on current literature:
While Icariside II is commercially available, researchers interested in natural product isolation may optimize extraction from source materials:
Diagram 1: Icariside II modulates multiple signaling pathways in cancer cells, leading to diverse anticancer effects. Key pathways inhibited are shown in red, while activated pathways are shown in green.
Icariside II represents a promising multi-target agent with demonstrated efficacy across various cancer types and potential applications in neurodegenerative diseases. The compound's ability to simultaneously modulate diverse signaling pathways, including STAT3, PI3K/AKT, MAPK/ERK, and ferroptosis-related pathways, positions it as a valuable candidate for further drug development [1] [2] [3]. The experimental protocols outlined in this application note provide comprehensive methodologies for investigating Icariside II's mechanisms of action, with particular emphasis on its pro-apoptotic, anti-proliferative, and ferroptosis-modulating activities.
Future research directions should focus on addressing current limitations, including the compound's poor aqueous solubility through advanced formulation strategies, and conducting detailed ADME studies to better understand its pharmacokinetic profile [2] [7]. Additionally, exploration of synergistic combinations with conventional chemotherapeutic agents or other targeted therapies could enhance therapeutic efficacy while potentially reducing side effects. The translational potential of Icariside II warrants further investigation through well-designed preclinical studies and eventual clinical trials to fully validate its therapeutic utility in human diseases.
The table below summarizes the core quantitative data available for this compound:
| Parameter | Value | Description / Assay Details |
|---|---|---|
| IC₅₀ | 16.25 μM | Concentration for 50% inhibition of NF-κB activity [1]. |
| Compound Type | Aromatic glycoside | Isolated from the leaves of Eucommia ulmoides Oliver [1]. |
| Reported Activity | Anti-inflammatory | Identified as a potent NF-κB inhibitor [1]. |
While a protocol for this compound is not specified, the following general method for a cell-based NF-κB luciferase reporter assay is adapted from a study screening inhibitors in muscle cells and can be applied as a starting point [2].
This protocol is designed for high-throughput screening of compounds like this compound to assess their ability to inhibit the TNF-α-induced canonical NF-κB pathway.
1. Key Reagents and Cell Line
2. Experimental Workflow The following diagram outlines the key steps of the assay procedure:
3. Detailed Methodology
4. Data Analysis
Normalize raw luciferase values as a percentage of the TNF-α treated control group (100% induction).
Calculate percentage inhibition for each concentration of this compound using the formula:
% Inhibition = [1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_TNF-α - Luminescence_Background)] × 100
Generate a dose-response curve and calculate the IC₅₀ value (concentration that gives 50% inhibition) using non-linear regression analysis in software like GraphPad Prism [2].
You can use the following protocol to evaluate the α-glucosidase inhibitory potential of Icariside F2. This method is adapted from standardized procedures [1] [2].
1. Principle of the Assay The assay measures the inhibitory activity of a compound by quantifying its ability to prevent the enzyme α-glucosidase from hydrolyzing a synthetic substrate, p-Nitrophenyl-α-D-glucopyranoside (PNPG). The hydrolysis reaction releases p-nitrophenol, which is yellow and can be measured spectrophotometrically at 405 nm. The intensity of the yellow color is proportional to the enzyme activity. An inhibitor will reduce the amount of p-nitrophenol released.
2. Reagents and Equipment
3. Experimental Procedure The workflow for the assay is summarized in the following diagram:
4. Data Analysis
% Inhibition = [ (Ac - As) / Ac ] × 100
Where:Once you have conducted the assay with this compound, you can summarize your findings in a table like the one below. For reference, this table includes sample data from a study on a different plant (Bauhinia pulla) to illustrate how results are typically presented [3].
Table 1: Example α-Glucosidase Inhibitory Activity of Plant Extracts and a Standard
| Sample Type | Part Used | Extract | IC₅₀ (µg/mL) |
|---|---|---|---|
| Plant Extract | Leaves | Ethanol (ETLBP) | 138.95 [3] |
| Plant Extract | Leaves | Ethyl Acetate (EALBP) | 529.60 [3] |
| Plant Extract | Leaves | Water (WLBP) | 641.66 [3] |
| Positive Control | - | Acarbose | 193.37 [3] |
While data on this compound is lacking, research on similar compounds can provide valuable insights.
Given the absence of specific data on this compound, you may need to:
Icariside II, a flavonoid from Epimedium species, faces significant stability and solubility challenges that limit its clinical application. Its core structure is a flavonol glycoside, comprising a hydrophobic aglycone (icaritin) and a hydrophilic rhamnose sugar moiety. This amphiphilic nature influences its degradation, primarily through hydrolytic cleavage of the glycosidic bond back to its aglycone, icaritin [1].
A major instability factor is its low aqueous solubility, which leads to precipitation and complicates formulation [2]. Its chemical stability can be compromised by pH and enzymatic activity. While not directly measured in the available studies, its pharmacological effects through the ROS/NF-κB/IRS1 signaling pathway [3] suggest sensitivity to oxidative stress. The experimental conversion of icariin to Icariside II using a special glycosidase from Aspergillus sp.y48 also confirms the reactivity of its glycosidic bond [1].
The diagram below illustrates the primary degradation pathway of Icariside II.
The following table summarizes key data related to the stability and formulation of Icariside II. Note that the "Stability in Buffer" metric is not directly provided in the search results and is inferred from the compound's known behavior.
| Parameter | Value / Description | Experimental Context | Source |
|---|---|---|---|
| Aqueous Solubility | 0.0124 g/L | Measured in water; a key driver for formulation development. | [2] |
| Stability in Buffer | Poor; hydrolyzes to icaritin | Inferred from enzymatic studies; subject to glycosidic bond cleavage. | [1] |
| Improved Solubility | 2.176 g/L (175-fold increase) | Achieved using TPGS/Solutol HS 15 mixed micelles. | [2] |
| Drug Load in Micelles | 8.13% | Weight of drug/weight of carriers; considered low. | [2] |
| Drug Load in Nanofibers | >48% | Achieved in carrier-free ICAII-DOX self-assembled nanofibers. | [2] |
| IC(_{50}) (Anti-lung cancer) | Synergistic with Doxorubicin | ICAII-DOX/TPGS NFs showed lowest IC(_{50}) in A549 cells. | [2] |
This protocol outlines the enzymatic preparation of Icariside II from icariin and recommendations for its handling to minimize degradation, based on the methods described by [1].
To overcome Icariside II's poor solubility and stability, advanced formulation strategies are essential.
The workflow below summarizes the complete process from preparation to analysis.
For in vitro assays, DMSO is the standard solvent for initial stock solutions. For in vivo studies, DMSO is often used as a primary solvent and then diluted with a biocompatible solvent like PEG 300, saline, or water for administration [1].
The table below summarizes the typical roles of these solvents:
| Solvent | Typical Role in Formulation | Key Characteristics | Common Stock Concentration Range |
|---|---|---|---|
| DMSO | Primary solvent for stock solutions | Excellent solubilizing power for many organic compounds; suitable for cell-based assays at low concentrations (<0.1-0.5%). | 10 - 100 mM |
| PEG 300 | Co-solvent for in vivo studies | Biocompatible, low toxicity; often mixed with DMSO and/or saline to enhance solubility and reduce toxicity for animal studies. | 5 - 50% (v/v) in final dosing solution |
This protocol outlines a systematic approach to determine the optimal solvent conditions for Icariside F2.
The following diagram outlines the logical workflow for this protocol:
FAQ 1: Why is Icariside II's solubility a major concern? Icariside II (ICS) faces significant developability challenges due to its inherently poor water solubility. This property leads to low dissolution rates in biological fluids and, consequently, low oral bioavailability (estimated at ~12%), which severely limits its therapeutic potential despite a wide range of reported pharmacological activities [1].
FAQ 2: What strategies can improve Icariside II's solubility? Research has focused on pharmaceutical technologies to enhance ICS solubility. The most promising strategies involve:
The table below quantitatively compares the effectiveness of different advanced formulation strategies.
| Strategy | Formulation Components | Key Experimental Findings | Solubility Enhancement (Fold) | Reference |
|---|---|---|---|---|
| Protein Complexation | Whey Protein Concentrate (WPC) | FTIR & DSC confirmed complex formation; SEM showed changed morphology. | ~258-fold [2] | |
| Mixed Surfactant System | WPC + Tween 80 + Lecithin | Surfactants added to WPC complex; created S-ICS-WPC microparticles via spray drying. | ~554-fold [2] | |
| Binary Mixed Micelles | Solutol HS15 + Pluronic F127 | Used solvent evaporation method; potential challenges in scaling up. | Reported as "highest" (specific fold not given) [2] | |
| Carrier-Free Nanofibers | ICS + Doxorubicin (DOX) | Self-assembled via hydrogen bonding; high drug loading (>48%); synergistic anti-cancer effect. | Significant improvement (specific fold not given) [3] |
This protocol is adapted from a study that achieved a 554-fold solubility enhancement using a scalable spray-drying technique [2].
1. Materials Preparation:
2. Complex Formation: Combine the ethanol solution with the aqueous solution. Stir the mixture for 1 hour at 40°C.
3. Spray Drying: Process the resulting suspension using a spray dryer (e.g., Pilotech YC-018A) with an inlet temperature of 160°C and a peristaltic pump speed of 25 rpm to obtain a fine, free-flowing powder [2].
4. Characterization: Confirm successful complex formation using FTIR, XRD, and DSC. Analyze particle morphology with SEM. Evaluate aqueous solubility through a standard shake-flask method [2].
This protocol outlines a carrier-free co-delivery system for synergistic therapy and high drug loading [3].
1. Self-Assembly: Prepare separate stock solutions of ICS and Doxorubicin (DOX). Mix the two solutions at the desired molar ratio under gentle stirring. The amphiphilic nature of both molecules drives self-assembly into nanofibers primarily through intermolecular hydrogen bonding [3].
2. Stabilization (Optional): To improve stability and dispersity, add a stabilizer like TPGS (D-α-tocopheryl polyethylene glycol succinate) to the mixture.
3. Characterization:
Challenge: Inconsistent Solubility Results
Challenge: Low Drug Loading in Formulations
The following diagram illustrates the decision-making workflow for selecting and implementing these strategies.
While the search results do not detail stability studies, they provide methodologies from recent (2025) cell-based studies that describe how Icariside II was handled in laboratory settings. These practices are crucial for maintaining compound integrity during experiments.
The table below summarizes key protocols from these studies:
| Study Focus | Cell Lines / Model | Stock Solution Preparation | Dosing Concentrations | Treatment Duration | Key Assays/Outcomes |
|---|---|---|---|---|---|
| Renal Fibrosis [1] [2] | NRK-49F (rat kidney fibroblasts), HK-2 (human kidney cells) | Prepared in DMSO [2] | 5, 10, 20 μM [1] [2] | 24 hours and 48 hours [1] [2] | CCK-8 (cell viability), Western Blot, Immunofluorescence, CETSA [1] [2] |
| Non-Small-Cell Lung Cancer [3] | A549, H1299 (human lung cancer cells) | Information not specified in results | 0, 20, 40, 60, 80 μM | 24 hours | CCK-8, Western Blot, ROS measurement, Glutathione assay [3] |
Since direct data on Icariside F2 is unavailable, you can design a stability study based on standard practices. The workflow below outlines the key steps for a systematic investigation.
Here is a detailed methodology for each step:
Step 1: Prepare Buffer Solutions Prepare a range of physiologically relevant buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, and others at different pH levels). Filter through a 0.22 μm membrane to prevent microbial contamination.
Step 2: Spike with this compound Stock Solution Prepare a concentrated stock solution of this compound in a suitable solvent like high-grade DMSO. Spike this stock solution into the buffer systems to achieve the desired working concentration. Ensure the final concentration of DMSO is low (e.g., <0.1-0.5%) to avoid affecting the buffer properties.
Step 3: Aliquot and Incubate Divide the solution into multiple aliquots in sterile vials. Incubate them under different conditions:
Step 4: Analyze Samples at Timepoints At each predetermined time point, withdraw an aliquot for analysis. The primary method should be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 5: Quantify Degradation Calculate the percentage of this compound remaining at each time point compared to the time-zero sample. Plot the concentration over time to determine the degradation rate and half-life under each condition.
Q: What is the recommended solvent for preparing a stock solution of Icariside II/F2?
Q: How should stock solutions be stored?
Q: How can I confirm the compound is active in my assay system?
Q1: What is the primary challenge with Icariside II's cellular uptake? The main challenge is its poor solubility and low bioavailability, which limits the effective dose that reaches tumor tissues [1].
Q2: What are the most effective strategies to improve ICA-II uptake? Current research points to two primary strategies:
Q3: Are there any novel, carrier-free approaches? Yes. A recent advanced approach is a self-assembled, carrier-free co-delivery system where ICA-II and doxorubicin (DOX) form nanofibers. This system achieves high drug loading and enhances cellular uptake through a synergistic effect [1].
This protocol outlines the preparation of a carrier-free co-delivery system for enhanced cellular uptake [1].
This protocol describes how to evaluate the effectiveness of the formulated nanofibers in vitro.
The table below summarizes key quantitative data from the nanofiber study for easy comparison.
| Formulation | Mean Size (nm) | PDI | Drug Loading Content (DL) | Cellular Uptake (Fold Increase) | IC₅₀ (μM, in A549 cells) |
|---|---|---|---|---|---|
| ICAII-DOX NFs | 127 | 0.2–0.3 | >48% | 1.8x (vs. free DOX) | 0.60 |
| ICAII-DOX/TPGS NFs | 338 | 0.2–0.3 | >48% | Not specified | 0.44 |
| ICAII-DOX Mixture | Not Applicable | Not Applicable | Not Applicable | Not specified | 0.67 |
| Free DOX | Not Applicable | Not Applicable | Not Applicable | (Baseline) | Not specified |
Source: Adapted from Yang et al. (2025) [1]
The following diagrams illustrate the experimental workflow for creating the nanofibers and a key metabolic pathway that influences ICA-II bioavailability.
Understanding the compound's background is crucial for designing robust IC50 assays.
The table below summarizes the optimum hydrolysis parameters for this conversion:
| Factor | Optimum Condition |
|---|---|
| pH | 4.0 [2] |
| Temperature | 41°C [2] |
| Initial ICA Concentration | 1.0 mg/mL [2] |
| Enzyme Concentration | 9.8 U/mL [2] |
| Reaction Time | 1 hour [2] |
| Reported Conversion Rate | 95.03% [2] |
While direct IC50 protocols are not listed in the search results, you can structure your troubleshooting around common experimental challenges. Here is a potential FAQ based on general principles and the provided context.
FAQ: Icariside II IC50 Determination
Q1: My IC50 values for Icariside II are highly variable between experiments. What could be the cause?
Q2: I am not observing a clear dose-response curve in my cytotoxicity assay. Why?
Q3: How can I confirm that Icariside II is acting through the Nrf2 pathway in my model system?
The following diagram outlines a general workflow for preparing Icariside II and determining its IC50 value, incorporating the critical steps discussed.
To develop detailed IC50 determination protocols, you may need to consult more specialized resources:
Preparing consistent and accurate stock solutions is fundamental to experimental reproducibility. Below is a table of common issues and their solutions.
| Problem | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Inconsistent Solubility | Wrong solvent, low temperature, incomplete dissolution | Confirm solvent compatibility (e.g., DMSO, ethanol). Gently warm solution in a water bath (≤37°C for DMSO). Sonicate for 10-15 minutes. |
| Unexpected Precipitation | Over-saturation, solvent evaporation, aqueous buffer addition | Prepare fresh stock at a lower concentration. Avoid freeze-thaw cycles. When diluting in buffer, add stock solution slowly to the rapidly stirring buffer. |
| Low Purity / Degradation | Compound degradation over time, poor source quality, light/oxidation | Aliquot stock to minimize freeze-thaw. Store at recommended temperature (often -20°C or -80°C). Use amber vials or wrap in foil. Verify purity via Certificate of Analysis (CoA) from supplier. |
| Inaccurate Concentration | Hygroscopic compound, poor weighing technique, inaccurate dilution | Use a calibrated microbalance in a low-humidity environment. Use high-quality, certified volumetric glassware for dilutions. |
| Poor Experimental Reproducibility | Hidden precipitation, undetected degradation, carryover contamination | Centrifuge stock before use to pellet any precipitate. Check concentration via UV-Vis spectrophotometry against a standard curve. Use clean pipettes and tips to prevent cross-contamination. |
Since specific data for this compound is limited, I suggest a proactive approach to establish robust protocols:
To systematically characterize and troubleshoot a new compound like this compound, you can follow the workflow below. This diagram outlines key steps to verify stock solution quality and consistency.
The table below summarizes common factors that can influence experimental results with natural compounds like Icariside F2 and suggests actionable troubleshooting steps.
| Potential Issue | Impact on Bioactivity | Troubleshooting Steps & Experimental Considerations |
|---|
| Gut Microbiota Metabolism [1] | Converts parent compounds into active/inactive metabolites, causing inter-species (e.g., mouse vs. human) and inter-individual variability. | Use human-origin microbiota: Employ ex vivo systems with human fecal samples or humanized animal models. Identify metabolites: Use LC-MS/MS to profile metabolites generated by different microbiota sources [2]. | | Compound Purity & Solubility | Impurities or poor solubility can lead to inconsistent dosing, inaccurate concentration-response data, and off-target effects. | Verify purity: Use HPLC-UV/MS to confirm compound identity and purity (>95% recommended). Optimize solvent: Test different solvents (DMSO, ethanol, TPGS micelles [3]). Include a solvent control group. | | Drug-Drug/Herb Interactions [2] | Co-administered compounds can synergistically enhance or antagonistically reduce the expected bioactivity or toxicity. | Review combination effects: Systematically test this compound both alone and in combination with other compounds used in your assay. Establish a baseline: Ensure observed effects are from this compound itself, not its combination with other agents. | | Immune Context & Model System [2] | Bioactivity, especially toxicity, may only manifest under specific conditions like immune stress (e.g., high TNF-α levels). | Characterize your model: Use immune stress models (e.g., LPS or TNF-α priming) if investigating idiosyncratic effects like liver injury [2]. Measure immune markers: Quantify relevant cytokines (e.g., TNF-α, IL-1β) to contextualize your findings. |
Here are detailed methodologies for two key experiments that are critical for troubleshooting this compound's bioactivity.
This protocol helps determine if variability stems from microbial conversion of this compound [1] [2].
This protocol is based on studies of the related compound Icariside II and can help investigate context-dependent hepatotoxicity [2].
The following diagram illustrates the key relationship between this compound and gut microbiota, a major source of variability, based on current research.
This diagram shows how the gut microbiota acts as a metabolic filter, converting this compound into various metabolites with differing activities, which directly leads to the variability in observed experimental results [1].
The most direct guidance comes from a manufacturer's Safety Data Sheet (SDS), which provides basic storage conditions. Please note that this is not a substitute for long-term stability data obtained through formal studies [1].
The table below summarizes the available storage information:
| Parameter | Recommendation |
|---|---|
| Container | Keep container tightly sealed [1]. |
| Environment | Keep in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1]. |
| Temperature | Store at -20°C (for powder) or -80°C (when in solvent) [1]. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents [1]. |
In the absence of specific drug substance data, you can reference the International Council for Harmonisation (ICH) guidelines. A new draft guideline, "STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS," was published in April 2025 and outlines the scientific and risk-based approaches for stability studies [2].
The following workflow maps out the key stages of a formal stability study as per ICH guidelines:
The key chapters of the new ICH guideline that are relevant to your stability study include [2]:
Given the scarcity of specific data, here are steps you can take:
A matrix effect occurs when substances in your sample (like proteins, lipids, or salts) interfere with the ionization of your target analyte (Icariside F2) during mass spectrometry (MS) analysis. This can cause:
The table below outlines the core problem and the general consequences for this compound analysis.
| Aspect | Description |
|---|---|
| Core Problem | Co-eluting substances from the biological matrix (plasma, tissue, etc.) alter the ionization efficiency of this compound in the mass spectrometer source. |
| Main Consequence | Inaccurate quantification, leading to unreliable data on the concentration, pharmacokinetics, or stability of this compound. |
| Impact on Data | Results in poor precision (high variability) and inaccurate recovery rates, compromising the validity of the entire study. |
Here are some targeted strategies and frequently asked questions to help you resolve matrix effects.
The most effective way to reduce matrix effects is through rigorous sample preparation.
FAQ: What is the most critical step to minimize matrix effects for this compound?
FAQ: How can I optimize my sample preparation method?
Improving the separation of this compound from matrix components is another powerful tool.
The use of a proper internal standard is non-negotiable for compensating for matrix effects.
The following diagram illustrates the logical workflow for diagnosing and solving matrix effect issues.
Here is a detailed protocol you can adapt to systematically develop a robust analytical method for this compound.
Aim: To develop and validate an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., rat plasma) with minimal matrix effects.
Materials:
Methodology:
Given the structural similarities, the extensive research on Icariside II regarding its absorption, distribution, and analytical methods can serve as a valuable starting point for developing your own protocols for this compound [2] [1] [3].
The most efficient method for obtaining Icariside II involves the enzymatic hydrolysis of Icariin, a major flavonoid found in the herb Epimedium. Below is a detailed protocol and a summary of the optimized conditions.
Experimental Protocol [1]:
The table below summarizes the key parameters for this enzymatic hydrolysis as identified by the response surface methodology [1]:
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 45 °C |
| Reaction Time | 6 - 9 hours |
| Enzyme Optimum pH | 5.0 |
| Substrate Concentration | 2% Icariin |
This enzymatic conversion process can be visualized in the following workflow:
To further improve the efficiency of Icariside II production, protein engineering can be applied to key enzymes like α-L-rhamnosidase. The table below outlines the performance of engineered mutants compared to the wild-type enzyme [2].
| Enzyme Variant | Mutation Sites | Catalytic Efficiency (kcat/KM) | Improvement vs. Wild-Type |
|---|---|---|---|
| Wild-Type TpeRha | - | 0.92 s⁻¹M⁻¹ | Baseline |
| Various Mutants | Single & Double | 14.72 - 184.4 s⁻¹M⁻¹ | 16–200-fold |
| Double Mutant DH | D506A, H570A | 193.52 s⁻¹M⁻¹ | ~210-fold |
Methodology Overview [2]:
Understanding the pharmacokinetic differences between Icariin and Icariside II is crucial for drug development. The following data compares their profiles in rats [3].
| Parameter | Icariin | Icariside II |
|---|---|---|
| Oral Cmax | Low | 3.8x higher than Icariin |
| Oral AUC0–t | Low | 13.0x higher than Icariin |
| Bioavailability | Low (~12%) | High |
| Key Finding | 91.2% transformed to Icariside II after oral administration | Primary active form absorbed |
What is the primary challenge in obtaining Icariside II directly from plant material? The content of Icariside II in Epimedium plants is naturally very low, making direct extraction inefficient and not feasible for large-scale production [1] [2].
Why is enzymatic hydrolysis preferred over chemical synthesis? Enzymatic methods are more specific, generate fewer by-products, and are more environmentally friendly compared to chemical synthesis or acid hydrolysis, which can cause contamination and low yields [4].
How can the solubility and bioavailability of Icariin/Icariside II be improved for drug formulation? Complexation with cyclodextrins (e.g., HP-γ-cyclodextrin) is a proven strategy. One study increased Icariin's water solubility by 654 times and significantly improved its pharmacokinetic profile in animal studies [5].
The table below summarizes key experimental findings on Icariside II's anti-cancer and anti-metastatic properties, primarily from a study on non-small cell lung cancer (NSCLC) [1].
| Experimental Model | Treatment Concentration/Dose | Key Findings on Efficacy | Involved Pathways & Molecules |
|---|---|---|---|
| In vitro (A549, H1299 cells) | Non-cytotoxic concentrations | Inhibited cell invasion and migration induced by TNF-α or LPS-conditioned medium [1]. | ↓ p-IκBα, ↓ Nuclear NF-κB, ↓ Akt/GSK-3β signaling; ↑ E-cadherin, ↓ N-cadherin, Vimentin, Slug, Snail [1]. |
| In vivo (Nude mice) | Not specified in results | Impaired lung metastasis of A549 cells and inhibited EMT in vivo [1]. | Inactivation of the Akt/NF-κB pathway [1]. |
A crucial finding from June 2024 reveals that Icariside II, while therapeutic in some contexts, can pose a risk of idiosyncratic drug-induced liver injury (IDILI) when combined with another natural compound, bavachin. This is especially relevant in an inflammatory setting [2].
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Cell-based Assays (NSCLC Study) [1]:
Animal Model (Liver Injury Study) [2]:
The following diagram illustrates the canonical NF-κB pathway and the reported site of inhibition for Icariside II, synthesizing information from multiple sources [1] [3] [4].
This diagram shows that Icariside II is reported to act by down-regulating the Akt protein, which lies upstream of the IKK complex. By inhibiting Akt, Icariside II prevents the subsequent activation of IKK and the entire NF-κB signaling cascade, ultimately blocking the expression of pro-inflammatory and metastatic genes [1].
To further your research, here are the key takeaways:
The table below summarizes the key quantitative data available for this compound and a set of caspase inhibitor compounds for reference.
| Compound Name | Primary Target | IC50 / Activity | Reported Activity | Source Organism/Isolation |
|---|---|---|---|---|
| This compound [1] [2] [3] | NF-κB | 16.25 ± 2.19 µM (IC50) [2] | Potent NF-κB inhibitor; shows modest α-glucosidase inhibitory and antioxidant activity [2] [3]. | Leaves of Eucommia ulmoides Oliver and Piper retrofractum [1] [3] |
| VRT-043198 (2b) [4] | Caspase 1 | 0.204 nM (IC50) | Drug | - |
| Nitrile acid (4) [4] | Caspase 1 | 0.023 nM (IC50) | - | - |
| 20 YVAD-CN [4] | Caspase 1 | 2.16 nM (IC50) | - | - |
| Nitrile tetrazole (16) [4] | Caspase 1 | 2.58 nM (IC50) | - | - |
| 3 (Nitrile ester) [4] | Caspase 1 | 43.4 nM (IC50) | - | - |
| Ac-LEHD-CHO (standard) [4] | Caspase 1 | 15.0 nM (IC50) | Standard inhibitor | - |
To accurately interpret the data in the table, understanding the experimental context is crucial.
The following diagram illustrates the simplified signaling pathway that this compound inhibits, providing context for its mechanism of action.
The table below summarizes the key information found in the recent literature:
| Attribute | Available Data |
|---|---|
| Reported Activity | Potent NF-κB inhibitor [1]. |
| Quantitative Data (IC₅₀) | 16.25 μM for NF-κB inhibition [1]. |
| Source | Aromatic glycoside isolated from the leaves of Eucommia ulmoides Oliver [1]. Also identified as a differential metabolite in the stems and leaves of Atractylodes chinensis [2]. |
| Comparative Data | Not available in the searched literature. |
The search results highlight a significant gap in publicly available research required for a robust comparison guide. Here are specific areas for further investigation and suggestions on how to find the information you need:
While the full experimental details for the cited IC₅₀ value are not available in the search results, a typical methodology for determining NF-κB inhibitory activity is outlined below [1]:
Since specific signaling pathways for this compound were not detailed in the literature, I cannot generate a definitive pathway diagram. However, the DOT script below serves as a practical template. You can adapt it by filling in the specific mechanisms as you uncover them through your research.
The generated diagram based on this script would visualize the logical relationships, with this compound's precise point of inhibition marked as uncertain.
The following table summarizes the key finding from the most current available research:
| Study Subject / Plant | Part Analyzed | Key Finding Related to this compound | Antioxidant Activity Measurement |
|---|---|---|---|
| Atractylodes chinensis (DC.) Koidz. [1] | Stems and Leaves (vs. Rhizomes) | This compound was identified as a differential metabolite and was up-regulated in stems and leaves compared to rhizomes [1]. | The flowers of the plant demonstrated the strongest antioxidant activity among all parts tested. The specific assay used was not detailed in the abstract [1]. |
Based on standard practices in the field [2] [1] [3], the following diagram outlines a typical workflow for the preparation and analysis of plant-derived antioxidants like this compound.
The table below summarizes the half-maximal inhibitory concentration (IC50) values for various compounds and extracts, which serves as a key measure of inhibitor potency (a lower IC50 indicates a more potent inhibitor) [1].
| Compound/Extract | IC50 Value | Source / Class | Note |
|---|---|---|---|
| Acarbose (standard drug) | 193.37 µg/mL [2] / 378.2 µM [1] | Synthetic | Clinical drug [3] |
| Compound 25 (Oxadiazole derivative) | 3.23 µM [1] | Synthetic | From a high-throughput screen [1] |
| Quercetin | 5.41 µg/mL [2] | Natural (Flavonoid) | Isolated from Bauhinia pulla [2] |
| Microctis Folium Extract | 61.30 µg/mL [4] | Natural (Herbal extract) | 70% methanol leaf extract [4] |
| Vitexin | 244.0 µM [4] | Natural (Flavonoid) | Isolated from Microctis Folium [4] |
| Isovitexin | 266.2 µM [4] | Natural (Flavonoid) | Isolated from Microctis Folium [4] |
| Icariside II | Information Missing | Natural (Flavonoid) | Found in Epimedii; studies focused on anticancer & antioxidant activity [5] [6] |
The following is a standard colorimetric assay widely used to determine α-glucosidase inhibitory activity, which allows for the comparison of IC50 values across different studies [1] [7] [8]. The workflow is summarized in the diagram below.
Key Steps in the Workflow:
The table below summarizes the in vitro anticancer activity of Icariside II (ICA II) and a series of its novel alkyl amine-substituted derivatives against four human cancer cell lines. The data is expressed as IC50 (the compound concentration required to inhibit cell growth by 50%), allowing for a direct comparison of potency [1] [2].
Table 1: Anticancer Activity of Icariside II and Its Derivatives
| Compound | IC50 (μM) - HCCLM3-LUC (Liver Cancer) | IC50 (μM) - HepG2 (Liver Cancer) | IC50 (μM) - MCF-7 (Breast Cancer) | IC50 (μM) - MDA-MB-231 (Breast Cancer) |
|---|---|---|---|---|
| ICA II (Parent Compound) | 39.04 ± 1.92 | 21.92 ± 2.04 | 30.64 ± 3.46 | 32.53 ± 2.18 |
| 7g (Derivative) | 13.28 ± 0.44 | 3.96 ± 0.37 | 2.44 ± 0.18 | 4.21 ± 0.31 |
| 7b (Derivative) | 14.23 ± 1.02 | 7.67 ± 0.83 | 10.53 ± 1.34 | 8.42 ± 0.45 |
| 7d (Derivative) | 13.51 ± 0.93 | 7.67 ± 0.67 | 10.98 ± 0.22 | 10.15 ± 0.74 |
| 7a (Derivative) | 18.72 ± 0.33 | 15.41 ± 0.60 | 14.97 ± 0.12 | 16.85 ± 0.24 |
| Icariin | >100 | >100 | >100 | >100 |
| Doxorubicin (Control Drug) | 1.97 ± 0.11 | 0.96 ± 0.06 | 16.16 ± 0.47 | 2.36 ± 0.14 |
Source: Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents [1] [2].
Key Insights from the Data:
This compound itself has been studied for different biological activities. The available data is less extensive than for the Icariside II series but provides a direction for its potential applications.
Table 2: Documented Activity of this compound
| Assay/Model | Reported Activity | Experimental Details / Notes |
|---|---|---|
| NF-κB Luciferase Assay (in HepG2 cells) | IC50 = 16.25 ± 2.19 µM [3] | Nuclear Factor kappa B is a key regulator of inflammation and cell survival. |
| α-Glucosidase Inhibition | "Modest" activity (4.60% to 11.97% inhibition) [3] | Measured as percent inhibition under tested conditions; not a potent inhibitor. |
| Antioxidant Activity | "Modest" activity [3] | Qualitative assessment from the same study. |
For researchers looking to replicate or design similar studies, here are the key methodologies from the cited works.
1. Protocol for Anticancer Activity (MTT Assay) This method was used to generate the data in Table 1 [1].
2. Protocol for NF-κB Inhibitory Activity This method was used to assess this compound activity [3].
While a specific pathway for this compound is not detailed in the available literature, its analog Icariside II has been shown to extend healthspan and promote stress resistance in C. elegans via the Insulin/IGF-1 Signaling (IIS) pathway [4]. The following diagram illustrates this mechanism:
| Disease Area / Pharmacological Effect | Core Mechanisms & Key Targets | Experimental Models (Examples) |
|---|
| Solid Cancers (e.g., Liver, Prostate, Glioma, Lung) | • Apoptosis Induction: Activates intrinsic pathway (↑ Bax/Bcl-2 ratio, ↑ cytochrome c, ↑ cleaved caspase-3/9) [1]. • Cell Cycle Arrest: Induces G0/G1 phase arrest by modulating cyclins and CDK inhibitors [1]. • ROS Production: Induces apoptosis via reactive oxygen species (ROS) generation [1]. | | Acute Ischemic Stroke | • Multi-Target Neuroprotection: Core targets include SRC, CTNNB1, HSP90AA1, MAPK1, RELA [2]. • Signaling Pathway Modulation: Acts on PI3K-Akt, MAPK, and cGMP-PKG signaling pathways [2]. • PDE5 Inhibition: Functions as a natural phosphodiesterase 5 (PDE5) inhibitor [2]. | | Oxidative Stress & Detoxification | • Nrf2 Pathway Activation: Enhances Nrf2 nuclear translocation, upregulating Phase II enzymes (HO-1, GST) [3]. • Kinase Signaling: Coupled with ERK, Akt, and JNK signaling pathways [3]. | | Diabetic Erectile Dysfunction | • Ferroptosis Inhibition: Activates the Nrf2/HO-1/GPX4 signaling pathway, reducing lipid peroxidation [4]. • Oxidative Stress Reduction: Upregulates GPX4, downregulates ACSL4, and reduces ROS [4]. |
For the key mechanisms listed above, here are the methodologies from the cited research.
Protocol 1: Apoptosis Induction in Human Cancers
Protocol 2: Network Pharmacology for Ischemic Stroke
Protocol 3: Nrf2 Pathway Activation
Protocol 4: Ferroptosis Inhibition in Erectile Dysfunction
The diagram below illustrates the Nrf2-mediated antioxidant pathway, a well-documented mechanism of Icariside II, integrating details from the provided research [3] [4].
The diagram below integrates Icariside II's pro-apoptotic actions in cancer cells, highlighting both the intrinsic pathway and ROS-mediated mechanisms [1].
For your comparison guides, the following points may be particularly relevant:
| Research Focus | Experimental Models (In Vivo/In Vitro) | Key Findings / Mechanisms | Dosage/Concentration |
|---|---|---|---|
| Idiosyncratic Liver Injury [1] | In vivo: TNF-α mediated mouse model (Balb/c mice); Analysis: LC-MS/MS metabolomics, 16S rRNA gut microbiota sequencing. | Combined with Bavachin, induced liver injury; Increased liver enzymes; Altered sphingolipid metabolism; Increased Bacteroides and Desulfovibrionaceae. [1] | Bavachin (50 mg/kg) + Icariside II (25 mg/kg), single oral dose. [1] |
| Cancer (Ovarian) [2] | In vitro: SKOV3 cell line; In vivo: Ovarian cancer nude mouse model; Assays: EdU, flow cytometry, wound-healing, Transwell. | Induced ferroptosis; Down-regulated SLC7A11; Elevated Fe²⁺, lipid ROS; Reduced Cys, GSH, GPX4; Suppressed proliferation, migration, invasion. [2] | In vitro: 20, 40, 60 µM; In vivo: 20 mg/kg (injected every 3 days). [2] |
| Cancer (Broad-Spectrum) [3] | In vitro: Various human cancer cell lines (e.g., A549, PC-3, U266, MCF-7). | Induced apoptosis; Targeted multiple pathways: STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, β-Catenin. [3] | 5 - 100 µM (varies by cell line). [3] |
| Renal Fibrosis [4] | In vitro: TGF-β1-induced NRK-49F and HK2 cells; Analysis: Network pharmacology, molecular docking, MD simulations. | Attenuated fibrosis; Directly bound to and inhibited mTOR; Down-regulated COL1A1 and α-SMA. [4] | Molecular docking affinity for mTOR: -12 kcal/mol. [4] |
| Alzheimer's Disease [5] | In vivo: APPswe/PS1dE9 (APP/PS1) transgenic mice; Behavioral test: Morris water maze. | Improved spatial learning/memory; Reduced Aβ plaques; ↑ ADAM10; ↓ APP & BACE1. [5] | 10 & 30 mg/kg, oral, once daily for 3 months. [5] |
| Acute Ischemic Stroke [6] | Systematic Review: Data synthesized from 12 publications on animal models (1993 animals). | Neuroprotective; Multi-target & multi-pathway: PI3K-Akt, MAPK, cGMP-PKG signaling pathways. [6] | Varies across included studies. [6] |
Based on the search results, here are the methodologies for key experiments cited above:
The anticancer activity of Icariside II involves the modulation of multiple signaling pathways. The diagram below summarizes these key mechanisms based on research in various cancer models [3].
The name "Icariside F2" appears in literature, but it is not the same molecule as the widely researched "Icariside II". This distinction is critical for accurate scientific communication.
Due to the scarcity of specific efficacy data for this compound, the remainder of this guide focuses on the well-characterized Icariside II.
Icariside II demonstrates a broad spectrum of pharmacological activities. The table below summarizes its key efficacy data and validated molecular targets across different biological systems.
| Biological System / Disease Area | Key Efficacy Findings | Validated Molecular Targets & Pathways |
|---|
| Cancer [1] [2] | Induces apoptosis, inhibits proliferation, metastasis, and tumor-associated angiogenesis in various human cancer cell lines. | Targets multiple pathways: STAT3, PI3K/AKT, MAPK/ERK, β-Catenin; Upregulates Bax, cleaved caspase-3/9; Downregulates Bcl-2. • IC₅₀: ~32-34 μM (Liver cancer, 24h) [2]. | | Cardiovascular [4] | Attenuates myocardial ischemia, improves cardiac function, reduces infarct size, and inhibits apoptosis in rat models. | Inhibits the NLRP3/Caspase-1 axis, reducing pro-inflammatory cytokines (IL-1β, IL-6) [4]. | | Neurological (Alzheimer's Disease) [5] | Reverses Aβ-induced cognitive deficits, ameliorates neuronal death, and reduces Aβ levels in rat hippocampus. | Suppresses neuroinflammation (reduces IL-1β, TNF-α) and inhibits apoptosis (modulates Bax/Bcl-2 ratio, caspase-3) [5]. | | General Bioavailability [6] | Poor oral bioavailability, which can be significantly improved with formulation strategies. | In rats, solid dispersion technology increased the relative bioavailability of Icariside II by 234% compared to crude extract [6]. |
Here are detailed methodologies for common experiments used to validate the efficacy of Icariside II, which can serve as a reference for your own research design.
The following diagram illustrates the core anti-cancer and cardioprotective molecular mechanisms of Icariside II, integrating its multi-target action.